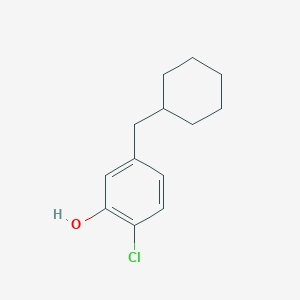

2-Chloro-5-(cyclohexylmethyl)phenol

Descripción

2-Chloro-5-(cyclohexylmethyl)phenol is a chlorophenol derivative featuring a cyclohexylmethyl substituent at the 5-position and a chlorine atom at the 2-position of the phenolic ring. Chlorophenols are known for their antimicrobial properties, but substitutions like cyclohexylmethyl may alter solubility, reactivity, and biological activity compared to simpler chlorophenols .

Propiedades

Fórmula molecular |

C13H17ClO |

|---|---|

Peso molecular |

224.72 g/mol |

Nombre IUPAC |

2-chloro-5-(cyclohexylmethyl)phenol |

InChI |

InChI=1S/C13H17ClO/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2 |

Clave InChI |

BKBFIBUMOGUJGV-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)CC2=CC(=C(C=C2)Cl)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(cyclohexylmethyl)phenol can be achieved through several synthetic routes. One common method involves the chlorination of 5-(cyclohexylmethyl)phenol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(cyclohexylmethyl)phenol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, anhydrous conditions.

Substitution: NaOCH3, NaOEt, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Chloro-5-(cyclohexylmethyl)phenol has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(cyclohexylmethyl)phenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom and cyclohexylmethyl group contribute to the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with microbial cell wall synthesis and disrupt cellular metabolism .

Comparación Con Compuestos Similares

Table 1: Key Properties of 2-Chloro-5-(cyclohexylmethyl)phenol and Analogs

*Full name: 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Structural and Functional Differences

- Cyclohexylmethyl vs. Trifluoromethyl: The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)phenol enhances electron-withdrawing effects and lipophilicity, lowering its pKa (7.49) compared to the cyclohexylmethyl analog (estimated pKa ~8–9). This increases acidity and may improve stability in aqueous environments .

- Piperidinylmethyl vs. However, its discontinued commercial status limits accessibility .

- Boronic Ester Substitution: The boronic ester in 2-Chloro-5-(dioxaborolanyl)phenol enables cross-coupling reactions (e.g., Suzuki-Miyaura), distinguishing it from non-boronated analogs .

Physicochemical and Environmental Considerations

- Boiling Point and Density: 2-Chloro-5-(trifluoromethyl)phenol has a relatively low boiling point (87–88°C at 38 mmHg) and high density (1.459 g/mL), reflecting its compact, halogenated structure . Cyclohexylmethyl analogs likely exhibit higher boiling points due to increased molecular weight.

- Environmental Impact: Chlorophenols are restricted under ZDHC MRSL guidelines due to toxicity. Substitutions like cyclohexylmethyl may reduce volatility but require evaluation for biodegradability and bioaccumulation .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.